molecular formula C4H7NO5 B071994 (3R)-3-hydroxy-L-aspartic acid CAS No. 1186-90-9

(3R)-3-hydroxy-L-aspartic acid

Cat. No.: B071994
CAS No.: 1186-90-9
M. Wt: 149.10 g/mol
InChI Key: YYLQUHNPNCGKJQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: One method for synthesizing l-threo-3-hydroxyaspartic acid involves the use of microbial hydroxylase and hydrolase. A well-characterized mutant of asparagine hydroxylase (AsnO-D241N) and its homologous enzyme (SCO2693-D246N) are used for the direct hydroxylation of l-aspartic acid. The hydroxylation is followed by amide hydrolysis by asparaginase via 3-hydroxyasparagine . Another method involves the use of d-threo-3-hydroxyaspartate dehydratase from Delftia sp. HT23, which catalyzes the dehydration of d-threo-3-hydroxyaspartate and l-erythro-3-hydroxyaspartate .

Industrial Production Methods: In industrial settings, the production of l-threo-3-hydroxyaspartic acid can be achieved through a one-pot bioconversion process using asparaginase-deficient Escherichia coli expressing asparagine hydroxylase. This method has been shown to yield high amounts of l-threo-3-hydroxyaspartic acid with a molar yield of up to 96% .

Chemical Reactions Analysis

Types of Reactions: d,l-threo-3-Hydroxyaspartic acid undergoes various chemical reactions, including dehydration, oxidation, and substitution reactions.

Common Reagents and Conditions:

Major Products:

    Dehydration: 2-amino maleic acid.

    Oxidation: Various oxidized derivatives depending on the specific conditions and reagents used.

    Substitution: Substituted aspartic acid derivatives.

Scientific Research Applications

d,l-threo-3-Hydroxyaspartic acid has numerous applications in scientific research:

Comparison with Similar Compounds

Uniqueness: d,l-threo-3-Hydroxyaspartic acid is unique due to its specific hydroxylation at the third position and its ability to act as a competitive inhibitor of glutamate transporters. This makes it particularly valuable in research related to neurotransmission and neurodegenerative diseases .

Properties

IUPAC Name

2-amino-3-hydroxybutanedioic acid
Source PubChem
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InChI

InChI=1S/C4H7NO5/c5-1(3(7)8)2(6)4(9)10/h1-2,6H,5H2,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYLQUHNPNCGKJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)O)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO5
Source PubChem
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DSSTOX Substance ID

DTXSID20875575
Record name 3-hydroxy-aspartic acid
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Molecular Weight

149.10 g/mol
Source PubChem
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CAS No.

71653-06-0, 7298-98-8, 5753-30-0, 7298-99-9, 6532-76-9, 4294-45-5, 1860-87-3, 1186-90-9
Record name 3-Hydroxyaspartic acid
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Record name beta-Hydroxy-DL-aspartic acid
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Record name Malic acid, 3-amino-
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Record name 3-hydroxy-DL-aspartic acid
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Record name Threo-3-hydroxy-DL-aspartic acid
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Record name Erythro-3-hydroxy-DL-aspartic acid
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Record name .BETA.-HYDROXY-DL-ASPARTIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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